12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes benzothiophene and pyran moieties, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts, such as boron trifluoride, and solvents like diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran has several applications in scientific research:
Organic Electronics: This compound is studied for its potential use in organic field-effect transistors (OFETs) due to its high charge mobility.
Photovoltaics: It is also explored as a component in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as a non-fullerene acceptor.
Material Science: The unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran exerts its effects is primarily through its interaction with electronic systems. The compound’s fused ring structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications. The molecular targets include various electronic devices where it can act as a semiconductor material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzothieno 3,2-bbenzothiophene (BTBT) : Known for its high mobility in OFET devices .
- Tetraphenylethylene derivatives : Used in organic electronics for their aggregation-induced emission properties .
Uniqueness
6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran stands out due to its specific structural configuration, which combines the properties of benzothiophene and pyran rings. This unique structure provides a balance of stability and reactivity, making it suitable for various advanced applications in material science and electronics.
Eigenschaften
Molekularformel |
C19H14OS2 |
---|---|
Molekulargewicht |
322.4g/mol |
IUPAC-Name |
12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene |
InChI |
InChI=1S/C19H14OS2/c1-19(2)17-15(11-7-3-5-9-13(11)21-17)20-16-12-8-4-6-10-14(12)22-18(16)19/h3-10H,1-2H3 |
InChI-Schlüssel |
KXPHTAGAOANWDX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3S2)OC4=C1SC5=CC=CC=C54)C |
Kanonische SMILES |
CC1(C2=C(C3=CC=CC=C3S2)OC4=C1SC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.